
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound featuring an imidazolone ring with an aminomethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ethylenediamine, followed by the introduction of a formaldehyde source to form the aminomethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazolone ring, potentially leading to the formation of more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the aminomethyl moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, this compound derivatives are explored for their pharmacological properties. These compounds may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industry, this compound is utilized in the production of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties, making them suitable for advanced applications.
Mécanisme D'action
The mechanism by which 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazolone ring.
4-(aminomethyl)benzoic acid: Contains a benzene ring and a carboxylic acid group, differing significantly in chemical properties.
4-(aminomethyl)imidazole: Lacks the carbonyl group present in the imidazolone ring, affecting its reactivity and applications.
Uniqueness
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its imidazolone ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the potential for diverse applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
4-(aminomethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-6-4(8)7-3/h2H,1,5H2,(H2,6,7,8) |
Clé InChI |
DTNBMPQTOPIUQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)
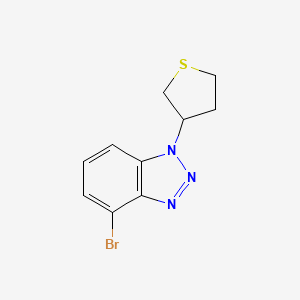

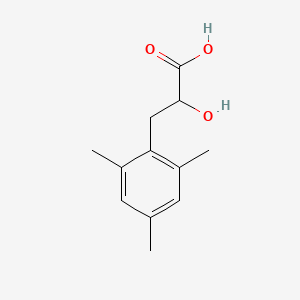
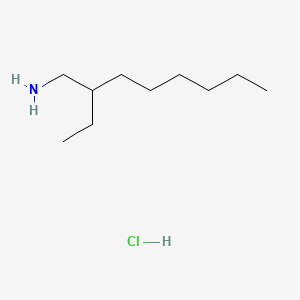

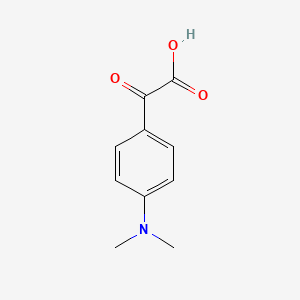
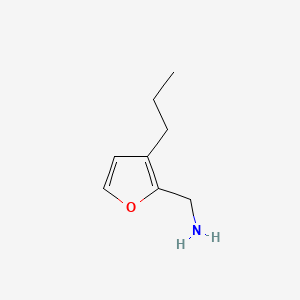

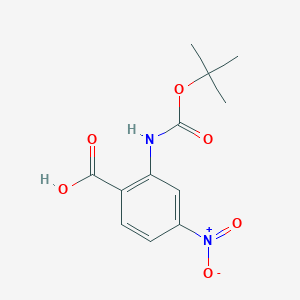


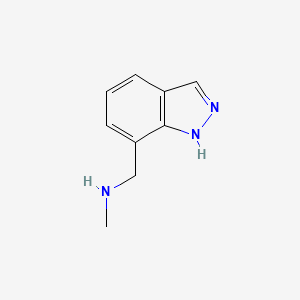
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
